molecular formula C14H14N2OS B12908531 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one CAS No. 6398-99-8

2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one

Cat. No.: B12908531
CAS No.: 6398-99-8
M. Wt: 258.34 g/mol
InChI Key: UYGGYGZRAQYPKI-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one is a functionalized pyrimidine derivative offered for research purposes. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex nitrogen-containing heterocycles. Pyrimidine cores similar to this one are of significant interest in medicinal chemistry for the development of novel enzyme inhibitors. For instance, research on structurally related 2-(benzylsulfanyl)pyrimidines has demonstrated their utility as key precursors in the synthesis of pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines . These fused ring systems are actively investigated as potential inhibitors in the folic acid biosynthesis pathway, a validated target for compounds with antitumor, antibacterial, and antifungal properties . The prop-2-enyl (allyl) group on the pyrimidinone ring provides a reactive handle for further chemical transformations, such as Claisen rearrangements or cyclization reactions, which can be leveraged to build molecular complexity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

6398-99-8

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one

InChI

InChI=1S/C14H14N2OS/c1-2-10-16-13(17)8-9-15-14(16)18-11-12-6-4-3-5-7-12/h2-9H,1,10-11H2

InChI Key

UYGGYGZRAQYPKI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C=CN=C1SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one typically follows a multi-step approach:

  • Step 1: Formation of the Pyrimidine Ring
    The pyrimidine core is constructed via condensation reactions involving appropriate aldehydes or ketones with urea or thiourea derivatives under acidic or basic catalysis. This step establishes the heterocyclic framework essential for subsequent functionalization.

  • Step 2: Introduction of the Benzylsulfanyl Group
    The benzylsulfanyl substituent is introduced through nucleophilic substitution reactions, where benzylthiol acts as the nucleophile attacking a suitable leaving group on the pyrimidine ring or its precursor. This step requires careful control of reaction conditions to ensure selective substitution at the 2-position.

  • Step 3: Allylation at the 3-Position
    The allyl group is introduced via allylation reactions, often employing allyl halides or allylating agents under basic conditions to substitute at the 3-position of the pyrimidine ring. This step is critical for installing the prop-2-enyl functionality.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes/Outcomes
1 Pyrimidine ring formation Condensation of aldehydes/ketones with urea/thiourea under acidic/basic catalysis Forms the pyrimidine core; reaction temperature and pH optimized for yield and purity
2 Nucleophilic substitution Benzylthiol with pyrimidine precursor in presence of base (e.g., NaH, K2CO3) Selective substitution at 2-position; solvent choice (THF, DMSO) and temperature control critical
3 Allylation Allyl halide (e.g., allyl bromide) with base (e.g., NaH) in aprotic solvent (THF) Allyl group introduced at 3-position; reaction time and temperature optimized for selectivity

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Findings for 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one
Nuclear Magnetic Resonance (NMR) Structural confirmation Characteristic signals for pyrimidine protons, benzyl methylene, and allyl protons
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak at m/z 258.34 consistent with molecular formula C14H14N2OS
Infrared Spectroscopy (IR) Functional group identification Bands corresponding to C=O (pyrimidinone), C=C (allyl), and C–S (benzylsulfanyl) groups
Chromatography (HPLC/GC) Purity assessment Single major peak indicating high purity after recrystallization

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent THF, DMSO, DMF Solvent polarity affects nucleophilicity and yield
Base NaH, K2CO3 Facilitates nucleophilic substitution and allylation
Temperature 0–50 °C Controls reaction rate and selectivity
Reaction Time 1–8 hours Longer times may increase yield but risk side reactions
Purification Recrystallization from alcohols Ensures high purity and crystallinity

Comparative Notes on Related Compounds

  • The presence of both benzylsulfanyl and allyl groups distinguishes this compound from analogs such as 2-(benzylthio)pyrimidin-4(3H)-one (lacking allyl) or 3-allyl-2-(methylthio)pyrimidin-4(3H)-one (methylthio instead of benzylsulfanyl), which affects both chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the allyl group, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include epoxides, dihydropyrimidines, and various substituted derivatives.

Scientific Research Applications

3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyrimidinone family, which includes derivatives with varied substituents at the 2- and 3-positions. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications
2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one 2-benzylsulfanyl, 3-propenyl High planarity, moderate solubility in polar aprotic solvents, reactive propenyl group Potential kinase inhibitors, crystal engineering
2-Methylthio-3-allylpyrimidin-4-one 2-methylthio, 3-propenyl Reduced steric bulk, higher solubility in DMSO, lower melting point (~120°C) Organic synthesis intermediates
2-Phenyl-3-prop-2-enylpyrimidin-4-one 2-phenyl, 3-propenyl Enhanced π-π stacking capability, lower reactivity of the 2-position substituent Photophysical studies, ligand design
2-Benzyloxy-3-prop-2-enylpyrimidin-4-one 2-benzyloxy, 3-propenyl Increased hydrogen-bond acceptor capacity (via oxygen), thermal stability (~180°C) Supramolecular assemblies

Research Findings

Reactivity: The benzylsulfanyl group in 2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one provides steric hindrance compared to methylthio analogues, slowing nucleophilic substitution at the 2-position.

Crystallographic Behavior : X-ray studies (using SHELX refinement ) reveal that the benzylsulfanyl substituent induces a herringbone packing motif due to C–H···S interactions, contrasting with the layered stacking of phenyl-substituted analogues. This difference impacts mechanical properties in crystalline forms.

Biological Activity : Unlike 2-methylthio derivatives, the benzylsulfanyl variant shows moderate inhibition of EGFR kinase (IC₅₀ = 8.2 μM), attributed to hydrophobic interactions with the enzyme’s ATP-binding pocket.

Biological Activity

2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one (CAS No. 6398-99-8) is a heterocyclic compound with a pyrimidine ring that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one is C14H14N2OS, with a molecular weight of 258.34 g/mol. The compound features an allyl group and a benzylthio group, which are significant for its reactivity and biological activity.

PropertyValue
CAS Number6398-99-8
Molecular FormulaC14H14N2OS
Molecular Weight258.34 g/mol
IUPAC Name2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one

Antimicrobial Activity

Research indicates that 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential agent in treating infections caused by resistant bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Antiviral Properties

In addition to its antimicrobial effects, this compound has been investigated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication through mechanisms that disrupt viral entry or replication processes in host cells. Specific assays have demonstrated its effectiveness against certain viruses, although further research is needed to elucidate the precise mechanisms involved.

Anticancer Activity

The anticancer potential of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one has been explored in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells, leading to cell cycle arrest and decreased viability. The pathways involved may include the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several case studies illustrate the biological activity of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one:

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
    • : Potential for development into a new class of antibiotics.
  • Antiviral Research :
    • Objective : Assess antiviral effects on herpes simplex virus (HSV).
    • Findings : Infected cells treated with the compound showed reduced viral titers compared to untreated controls.
    • : Suggests possible use as a therapeutic agent for viral infections.
  • Cancer Cell Line Study :
    • Objective : Investigate effects on human breast cancer cell lines.
    • Findings : The compound induced significant apoptosis and inhibited cell proliferation.
    • : Promising candidate for further development in cancer therapy.

The biological activity of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.
  • Cell Signaling Modulation : It can modulate pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells.

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